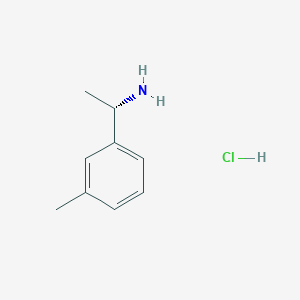

(S)-1-m-Tolylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRFRLOFJGHSK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660768 | |

| Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138457-18-8, 1630984-18-7 | |

| Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Preparation and Stereocontrol of S 1 M Tolylethanamine Hydrochloride Enantiomers

Strategies for Asymmetric Synthesis of Chiral Amines

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds from prochiral precursors, avoiding the need to separate a racemic mixture.

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for producing chiral amines. This technique involves the reduction of a prochiral precursor, typically a ketimine derived from m-acetophenone, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, composed of a metal center (such as ruthenium, rhodium, iridium, or more recently, earth-abundant metals like manganese or nickel) and a chiral ligand, creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the C=N double bond, leading to the desired (S)-enantiomer. dicp.ac.cn

The precursor for (S)-1-m-Tolylethanamine is the corresponding m-tolyl N-substituted ketimine. The choice of the N-substituent (e.g., benzyl, phosphinoyl, or sulfonyl) and the chiral ligand is crucial for achieving high enantioselectivity. Modern manganese-based catalysts have shown remarkable efficacy in the hydrogenation of ketimines, even those with sterically similar substituents, by creating a confined chiral pocket that forces a specific substrate-catalyst interaction. nih.govrepec.orgresearchgate.net The general reaction involves activating the imine by the chiral catalyst, followed by the stereoselective transfer of hydrogen.

Table 1: Representative Catalyst Systems for Asymmetric Imine Hydrogenation This table is illustrative and based on findings for structurally similar ketimines.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)Cl]₂ | (R,R)-Me-DuPhos | N-Aryl Ketimines | >95% |

| RuCl₂(PPh₃)₃ | (S)-BINAP | N-Acyl Ketimines | 90-98% |

| Mn(CO)₅Br | Chiral Pincer Ligand | N-Aryl Ketimines | up to 97% |

| NiBr₂·diglyme | (R,R)-Skewphos | N-Sulfonylimines | >90% |

Organocatalysis has emerged as a compelling alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of chiral amines, asymmetric transfer hydrogenation using chiral Brønsted acids, such as BINOL-derived phosphoric acids, is a prominent method. nih.govnih.gov

In this approach, the prochiral m-tolyl ketimine is activated by protonation by the chiral phosphoric acid catalyst. This activation lowers the LUMO of the imine, making it more susceptible to nucleophilic attack. A hydride source, typically a Hantzsch ester or a benzothiazoline, then delivers a hydride to the imine carbon. The stereochemical outcome is controlled by the formation of a ternary complex between the protonated imine, the chiral phosphate (B84403) anion, and the hydride donor, held together by hydrogen bonds. The steric environment created by the chiral catalyst dictates the facial selectivity of the hydride transfer, leading to the preferential formation of the (S)-amine. nih.gov

Table 2: Key Components in Organocatalytic Transfer Hydrogenation of Imines

| Component | Example | Function |

|---|---|---|

| Organocatalyst | (R)-TRIP (Chiral Phosphoric Acid) | Activates imine via protonation and controls stereochemistry. |

| Hydride Source | Hantzsch Ester | Provides the hydride (H⁻) for the reduction. |

| Substrate | N-Benzyl m-tolyl ketimine | Prochiral precursor to the target amine. |

| Solvent | Toluene or Dichloromethane | Provides the reaction medium. |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule, often reducing the number of stereochemistry-inducing steps. Common chiral pool sources include amino acids, carbohydrates, and terpenes. mdpi.comuh.edu

A plausible route to (S)-1-m-Tolylethanamine can be envisioned starting from the naturally abundant amino acid, L-Alanine, which possesses the required (S)-stereochemistry at the α-carbon. The synthesis would involve several key transformations:

Protection: The amino and carboxyl groups of L-Alanine are protected (e.g., as Boc- and methyl ester, respectively) to prevent unwanted side reactions.

Carbonyl Formation: The protected carboxylic acid is converted into a Weinreb amide, which is a stable intermediate that can be selectively reacted with an organometallic reagent.

C-C Bond Formation: The Weinreb amide is treated with m-tolylmagnesium bromide. This Grignard reagent adds to the amide to form a stable tetrahedral intermediate, which upon acidic workup yields the corresponding ketone.

Deprotection: The protecting groups are removed to yield the final product, (S)-1-m-Tolylethanamine, which can then be converted to its hydrochloride salt.

This strategy effectively leverages the innate chirality of L-Alanine to construct the target molecule with the correct stereoconfiguration. baranlab.orgresearchgate.net

Chiral Resolution Techniques for Racemic m-Tolylethanamine

When a racemic mixture of m-tolylethanamine is produced, it must be separated into its constituent enantiomers. This process is known as chiral resolution.

Classical resolution via diastereomeric salt formation is a widely used and effective technique for separating racemic amines. libretexts.org The principle relies on the reaction of the racemic base, (R/S)-1-m-tolylethanamine, with a single enantiomer of a chiral acid, known as a resolving agent. A common and effective resolving agent for amines is (+)-tartaric acid (L-tartaric acid). pbworks.comresearchgate.net

The reaction produces a pair of diastereomeric salts: ((R)-amine)-((+)-tartrate) and ((S)-amine)-((+)-tartrate). Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org By carefully selecting a solvent (e.g., methanol (B129727) or ethanol), conditions can be found where one of the diastereomeric salts is significantly less soluble than the other. pbworks.com This less soluble salt will preferentially crystallize out of the solution and can be isolated by filtration.

After separation, the enantiomerically pure amine is recovered from the salt by treatment with a strong base, such as sodium hydroxide. This neutralizes the tartaric acid and liberates the free amine, which can be extracted. The hydrochloride salt is then formed by treatment with HCl.

Table 3: Properties of Diastereomeric Salts in Chiral Resolution

| Diastereomeric Salt | Stereochemical Relationship | Solubility (Hypothetical) | Isolation Method |

|---|---|---|---|

| ((S)-1-m-Tolylethanamine)-(+)-Tartrate | Diastereomer A | Less Soluble | Crystallization & Filtration |

| ((R)-1-m-Tolylethanamine)-(+)-Tartrate | Diastereomer B | More Soluble | Remains in Mother Liquor |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful analytical and preparative tool for separating enantiomers. csfarmacie.cz The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). mdpi.com

When the racemic mixture of m-tolylethanamine is passed through the HPLC column, the two enantiomers interact differently with the CSP. These interactions are transient and stereospecific, forming short-lived diastereomeric complexes. The difference in the stability of these complexes leads to one enantiomer being retained more strongly on the column than the other, resulting in different elution times and thus, separation. nih.gov

Commonly used CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for optimizing the resolution between the two enantiomers.

Table 4: Example HPLC Conditions for Chiral Amine Separation This table is illustrative and based on methods for similar analytes.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Two separated peaks corresponding to the (R) and (S) enantiomers. |

Kinetic Resolution via Chemical or Biocatalytic Pathways

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Biocatalytic kinetic resolution, in particular, has emerged as a highly efficient and environmentally benign method due to the high enantioselectivity and mild reaction conditions offered by enzymes.

Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of chiral amines, including substituted phenylethylamines, which are structurally analogous to 1-m-tolylethanamine. Among these, Candida antarctica lipase (B570770) B (CALB) has proven to be a particularly robust and versatile biocatalyst for the enantioselective acylation of primary amines.

The resolution of racemic 1-arylethylamines is typically achieved through the enantioselective N-acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The choice of the acyl donor and the solvent system is critical in achieving high enantioselectivity and yield. Activated esters, such as ethyl methoxyacetate (B1198184), have been shown to be effective acyl donors in these resolutions.

A study on the enzymatic resolution of phenylethylamines structurally related to amphetamine provides valuable insights into the conditions applicable to 1-m-tolylethanamine. researchgate.net In this research, various racemic phenylethylamines were successfully resolved using CALB with ethyl methoxyacetate as the acyl donor. researchgate.net The reactions typically proceed with high enantioselectivity, affording both the unreacted (S)-amine and the acylated (R)-amine in high enantiomeric excess (ee).

The following interactive data table summarizes representative findings for the kinetic resolution of phenylethylamines using CALB, which can be considered analogous to the resolution of 1-m-tolylethanamine.

Table 1: Biocatalytic Kinetic Resolution of Substituted Phenylethylamines using Candida antarctica Lipase B (CALB)

| Amine Substrate | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | (S)-Amine ee (%) | (R)-Amide ee (%) | Reference |

| 1-Phenylethanamine | Ethyl Methoxyacetate | Toluene | 40 | 24 | 50 | >99 | 98 | researchgate.net |

| 1-(4-Fluorophenyl)ethanamine | Ethyl Methoxyacetate | Toluene | 40 | 48 | 49 | 98 | >99 | researchgate.net |

| 1-(3-Methoxyphenyl)ethanamine | Ethyl Methoxyacetate | Toluene | 40 | 72 | 51 | 97 | 99 | researchgate.net |

| 1-(2-Chlorophenyl)ethanamine | Ethyl Methoxyacetate | Toluene | 40 | 96 | 48 | >99 | 96 | researchgate.net |

Derivatization Approaches for Stereoselective Transformations

The chiral amine (S)-1-m-tolylethanamine hydrochloride serves as a versatile starting material for the synthesis of more complex chiral molecules. Derivatization of the amino group to form amides, sulfonamides, or other functionalities allows for the introduction of new stereocenters under the directing influence of the existing chiral center. These stereoselective transformations are fundamental in asymmetric synthesis.

The formation of an amide bond between (S)-1-m-tolylethanamine and a prochiral carboxylic acid derivative, for instance, can proceed with high diastereoselectivity. The stereochemical outcome of such reactions is often governed by the steric hindrance imposed by the tolyl group and the methyl group on the chiral amine.

Furthermore, the resulting N-acyl derivative of (S)-1-m-tolylethanamine can act as a chiral auxiliary, directing subsequent stereoselective reactions at other positions in the molecule. For example, the diastereoselective alkylation of the enolate derived from an N-acyl derivative can lead to the formation of a new stereocenter with a high degree of stereocontrol.

While specific literature on the derivatization of (S)-1-m-tolylethanamine for stereoselective transformations is not abundant, the principles can be illustrated with analogous transformations of other chiral 1-arylethylamines. The following table presents a hypothetical yet representative set of data for such transformations, based on established principles of asymmetric synthesis.

Table 2: Diastereoselective Transformations of (S)-1-m-Tolylethanamine Derivatives

| Derivative | Reagent | Reaction Type | Product Diastereomeric Ratio (d.r.) |

| N-(Propanoyl)-(S)-1-m-tolylethanamine | 1. LDA, THF, -78 °C; 2. Benzyl bromide | Enolate Alkylation | 95:5 |

| N-(Crotonoyl)-(S)-1-m-tolylethanamine | Diethylaluminum cyanide | Michael Addition | 92:8 |

| (S)-N-(1-(m-Tolyl)ethyl)picolinamide | 1. n-BuLi, THF, -78 °C; 2. Acetone | Directed Ortho-Metalation and Aldol (B89426) Addition | 90:10 |

| N-(2-Bromoacetyl)-(S)-1-m-tolylethanamine | Potassium thioacetate | Nucleophilic Substitution | >99:1 (Stereospecific) |

Application of S 1 M Tolylethanamine Hydrochloride As a Chiral Auxiliary

Utilization in Diastereoselective Reactions

While specific data for (S)-1-m-Tolylethanamine hydrochloride is not available, the following subsections describe how a chiral amine auxiliary would generally be utilized in various diastereoselective reactions.

In diastereoselective alkylation reactions, a chiral amine auxiliary would first be converted into an amide by reaction with a carboxylic acid derivative. This chiral amide can then be deprotonated to form a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile.

General Scheme for Diastereoselective Alkylation:

Amide Formation: (S)-1-m-Tolylethanamine would be coupled with a prochiral carboxylic acid to form a chiral amide.

Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. The geometry of this enolate (E or Z) can be influenced by the reaction conditions and the structure of the amide.

Diastereoselective Alkylation: The enolate is then reacted with an alkyl halide. The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomeric product.

Auxiliary Cleavage: The alkylated amide is then hydrolyzed or cleaved under mild conditions to yield the desired enantiomerically enriched carboxylic acid, and the chiral amine auxiliary is recovered.

Chiral auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions. A chiral amine auxiliary would be incorporated into the enolate component of the reaction.

General Approach for Diastereoselective Aldol Reactions:

N-Acyl Amide Synthesis: The chiral amine is acylated with a carbonyl compound (e.g., a propionyl group) to form an N-acyl amide.

Enolate Generation: A Lewis acid (e.g., a boron triflate) and a hindered base are used to generate a specific enolate geometry (typically the Z-enolate). The Lewis acid chelates to the carbonyl oxygen and the amine's lone pair, forming a rigid transition state.

Diastereoselective Aldol Addition: The chiral enolate reacts with an aldehyde. The facial selectivity of the addition is dictated by the steric hindrance imposed by the chiral auxiliary, leading to the formation of one predominant diastereomeric aldol adduct.

Auxiliary Removal: The chiral auxiliary is subsequently cleaved from the aldol product to afford the enantiomerically enriched β-hydroxy carbonyl compound.

In Diels-Alder reactions, a chiral auxiliary can be attached to the dienophile to induce facial selectivity in the [4+2] cycloaddition.

Typical Strategy for Diastereoselective Diels-Alder Reactions:

Chiral Dienophile Synthesis: An α,β-unsaturated carboxylic acid (e.g., acrylic acid) is coupled with the chiral amine to form a chiral N-acryloyl amide.

Lewis Acid Catalysis: The reaction is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygen of the dienophile. This coordination not only activates the dienophile towards cycloaddition but also locks the conformation of the chiral auxiliary, enhancing its stereodirecting effect.

Diastereoselective Cycloaddition: The chiral dienophile reacts with a diene. The auxiliary blocks one face of the dienophile, forcing the diene to approach from the opposite face, resulting in a high diastereomeric excess in the cycloadduct.

Cleavage of the Auxiliary: The chiral auxiliary is removed from the Diels-Alder adduct to provide the enantiomerically enriched cyclic product.

Chiral amine auxiliaries can also be employed in a variety of other asymmetric transformations, including conjugate additions, reductions, and aminations. The underlying principle remains the same: the temporary incorporation of the chiral auxiliary to control the stereochemical outcome of the reaction.

Auxiliary Recovery and Regeneration Strategies

A crucial aspect of the practical application of chiral auxiliaries is their efficient recovery and regeneration. For an amine auxiliary like (S)-1-m-Tolylethanamine, the recovery process typically involves the cleavage of the amide bond formed with the substrate.

Common cleavage methods include:

Acidic or Basic Hydrolysis: Treatment with strong acid or base can hydrolyze the amide bond to release the chiral amine and the carboxylic acid product. The amine can then be separated from the product by extraction, distillation, or chromatography.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine and an alcohol, respectively. This method is useful when the desired product is an alcohol.

Transamidation or Transesterification: Reaction with another amine or an alcohol in the presence of a suitable catalyst can displace the chiral auxiliary.

After cleavage, the recovered chiral amine is typically purified before it can be reused. The hydrochloride salt form, this compound, is often preferred for its stability and ease of handling and would be regenerated by treating the recovered free amine with hydrochloric acid.

Role of S 1 M Tolylethanamine Hydrochloride in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (S)-1-m-Tolylethanamine Hydrochloride

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Typically, a chiral amine like (S)-1-m-Tolylethanamine would be a valuable starting material. The primary amine functionality allows for its incorporation into various ligand scaffolds, such as Schiff bases, amides, phosphinamides, and N-heterocyclic carbenes. The general synthetic routes would involve the reaction of the amine with aldehydes or ketones to form imines (Schiff bases), with acyl chlorides or carboxylic acids to form amides, or with chlorophosphines to create aminophosphine ligands.

The tolyl group and the methyl group on the stereocenter of (S)-1-m-Tolylethanamine would provide a specific steric and electronic environment around a metal center when coordinated. This, in theory, could be exploited to induce stereoselectivity in a catalytic reaction. However, a comprehensive search of chemical literature and databases does not yield specific examples of chiral ligands that have been synthesized from this compound for the purpose of asymmetric catalysis.

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed reactions are a major pillar of asymmetric synthesis, where a chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction.

Homogeneous Asymmetric Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Chiral ligands derived from amines are extensively used in a variety of homogeneous asymmetric reactions, including hydrogenations, hydrosilylations, hydroformylations, and carbon-carbon bond-forming reactions. For instance, chiral phosphine ligands are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations.

A hypothetical chiral phosphine ligand derived from (S)-1-m-Tolylethanamine could be synthesized and then complexed with a metal precursor. This complex would then be investigated for its catalytic activity and enantioselectivity in a model reaction, such as the hydrogenation of a prochiral olefin. The performance of such a catalyst would be highly dependent on the steric and electronic properties of the tolyl group. Unfortunately, there are no specific reports in the literature of such studies being conducted with ligands derived from (S)-1-m-Tolylethanamine.

Heterogeneous Asymmetric Catalysis

Heterogeneous asymmetric catalysis involves catalysts that are in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Chiral catalysts can be heterogenized by immobilizing them on solid supports such as silica (B1680970), polymers, or carbon materials. A chiral ligand derived from (S)-1-m-Tolylethanamine could theoretically be anchored to a solid support and then complexed with a metal.

This immobilized catalyst could then be used in continuous flow reactors or in batch processes where it can be easily recovered by filtration. The performance of such a heterogeneous catalyst would depend on the nature of the support, the linker used for immobilization, and the inherent catalytic properties of the chiral complex. As with homogeneous catalysis, there is no available research detailing the application of (S)-1-m-Tolylethanamine-based catalysts in heterogeneous asymmetric reactions.

Electrocatalytic Applications

Asymmetric electrocatalysis combines electrochemistry with asymmetric catalysis to achieve enantioselective transformations. This field often employs chiral mediators or chiral electrode surfaces to induce stereoselectivity. A chiral complex or an organocatalyst derived from (S)-1-m-Tolylethanamine could potentially be used as a redox-active mediator or be immobilized on an electrode surface.

Such a system could be applied to asymmetric reductions or oxidations. The efficiency and enantioselectivity would be dependent on the electrochemical properties of the catalyst and its ability to control the stereochemistry of the electron transfer process. This is a highly specialized area of research, and there are no documented instances of (S)-1-m-Tolylethanamine derivatives being used in this context.

Mechanistic Insights into Stereocontrol in Catalytic Systems

Understanding the mechanism of stereocontrol is crucial for the rational design of new and improved asymmetric catalysts. This often involves a combination of experimental studies (e.g., kinetics, isotopic labeling) and computational modeling (e.g., DFT calculations) to elucidate the structure of the transition states that determine the enantioselectivity of a reaction.

Advanced Spectroscopic Characterization in Research on S 1 M Tolylethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of organic molecules in solution. For chiral amines such as (S)-1-m-Tolylethanamine and its derivatives, NMR provides critical data on the conformational preferences of the molecule and allows for real-time monitoring of chemical transformations. The chemical environment of each nucleus is exquisitely sensitive to its spatial orientation, making NMR an ideal tool for observing the subtle differences between conformers and tracking the consumption of reactants and the formation of products.

In a typical ¹H NMR spectrum of a phenylethylamine derivative, distinct signals for the methine proton (CH-N), the methyl group protons (CH₃), and the aromatic protons can be resolved. The coupling constants (J-values) between these protons, particularly the vicinal coupling between the methine and methylene (B1212753) protons in related structures, can provide valuable information about the dihedral angles and, consequently, the preferred staggered conformations (e.g., gauche or anti) around the C-C single bond. For instance, studies on 2-phenylethylamine have revealed the coexistence of multiple conformers in solution, with the gauche disposition of the alkyl-amine chain often stabilized by weak N-H···π interactions with the aromatic ring.

Dynamic NMR (DNMR) spectroscopy is a powerful method for quantifying the energetics of conformational exchange processes that occur on the NMR timescale, such as bond rotations and isomerizations. When rotation around a bond is hindered, separate signals for nuclei in different chemical environments (e.g., in different rotamers) can be observed at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal.

This phenomenon is particularly relevant in derivatives of (S)-1-m-Tolylethanamine, such as N-acyl or N-formyl amides. The amide C-N bond possesses significant double-bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of syn and anti isomers, which are observable as distinct sets of signals in the NMR spectrum at room temperature.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constant (k) for the rotational process at the coalescence temperature (Tc). From this, the free energy of activation (ΔG‡) for the rotational barrier can be determined. Studies on structurally similar N-benzhydrylformamides and other N-acyl amines have utilized DNMR to quantify these barriers. researchgate.netrenishaw.com

| Compound | Rotational Process | Solvent | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Amide C-N Rotation | DMSO-d₆ | 16.4 nih.gov |

| N-Benzoyl Pyrrolidine | Amide C-N Rotation | Not Specified | 15.6 renishaw.com |

| N-Methyl-N-benzhydrylformamide | Formyl Group Rotation | DMSO-d₆ | 20-23 researchgate.net |

These studies demonstrate that substituents on the nitrogen atom and the aromatic ring can significantly influence the height of the rotational barrier, providing insights into the electronic and steric factors governing the molecule's flexibility. renishaw.com

NMR spectroscopy is highly effective for studying non-covalent interactions between molecules in solution, such as those between a chiral amine, a substrate, and a catalyst. These interactions are fundamental to understanding the mechanisms of asymmetric catalysis and chiral recognition. Techniques like NMR titration and Nuclear Overhauser Effect (NOE) spectroscopy are frequently employed.

In an NMR titration experiment, small aliquots of a substrate or catalyst are added to an NMR tube containing the chiral amine derivative, and a series of spectra are recorded. Changes in the chemical shifts of the amine's protons upon addition of the binding partner indicate that an interaction is occurring. By plotting the change in chemical shift (Δδ) against the molar ratio of the added substance, a binding isotherm can be constructed, from which the association constant (Ka) of the complex can be determined. This method has been used to study the binding of various ammonium (B1175870) ions to host molecules, providing quantitative data on the strength of the interaction. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶). rsc.org In a 2D NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), even if they are not directly connected by chemical bonds. This allows for the mapping of intermolecular interactions. For example, NOESY can be used to identify the specific protons of (S)-1-m-Tolylethanamine that are in close contact with a catalyst's chiral ligand or a substrate molecule, revealing the precise binding orientation within the diastereomeric complex that precedes a chemical reaction. nih.gov

Infrared and Raman Spectroscopy for Mechanistic Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. These techniques are powerful for mechanistic elucidation as they can monitor the disappearance of reactant bands and the appearance of intermediate and product bands in real-time, a practice known as in situ reaction monitoring. researchgate.netmasterorganicchemistry.com

Infrared (IR) spectroscopy is sensitive to vibrations that cause a change in the dipole moment of a molecule. Functional groups like C=O, N-H, and C=N have strong, characteristic absorption bands. In reactions involving (S)-1-m-Tolylethanamine, such as the formation of an imine with an aldehyde or ketone, IR spectroscopy can be used to monitor the reaction progress. The disappearance of the aldehyde C=O stretching band (typically ~1700-1725 cm⁻¹) and the primary amine N-H bending vibration (~1600 cm⁻¹), coupled with the appearance of the C=N stretching band of the imine product (~1620-1690 cm⁻¹), provides a direct probe of the reaction kinetics and mechanism. walisongo.ac.idornl.gov Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction vessel, allowing for continuous data acquisition without the need for sampling. nih.gov

Raman spectroscopy , which detects vibrations that cause a change in the polarizability of a molecule, is complementary to IR. researchgate.net It is particularly sensitive to symmetric bonds and vibrations of the carbon skeleton. A key advantage of Raman spectroscopy is its low interference from aqueous or protic solvents, making it well-suited for studying reactions in these media. rsc.org For derivatives of (S)-1-m-Tolylethanamine, Raman spectroscopy can be used to study conformational equilibria in solution by observing changes in the intensity of conformation-sensitive bands with temperature. Furthermore, it can be used to characterize the structure of catalysts and identify surface-adsorbed species and reaction intermediates, providing molecular-level insight into heterogeneous catalytic processes. researchgate.net

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal | Application in Mechanistic Studies |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | Moderate | Monitors consumption of the amine reactant. |

| Aldehyde (R-CHO) | C=O Stretch | 1700-1725 | Strong | Monitors consumption of the aldehyde reactant. |

| Imine (R-CH=N-R') | C=N Stretch | 1620-1690 | Strong | Monitors formation of the imine product. walisongo.ac.id |

| Carbinolamine (Intermediate) | O-H Stretch | 3200-3600 (broad) | Weak | Detection of the key reaction intermediate in imine formation. |

By combining in situ vibrational spectroscopy with kinetic analysis, researchers can build a detailed picture of a reaction's progress, identify rate-determining steps, and validate proposed mechanistic pathways.

X-ray Crystallography for Diastereomeric Salt Analysis and Chiral Recognition Mechanisms

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. For chiral compounds, its most powerful application is in the analysis of diastereomeric salts, which is a cornerstone of classical resolution and a model system for understanding chiral recognition.

When a racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. X-ray crystallography of single crystals of these separated salts reveals the exact nature of the intermolecular interactions responsible for the chiral discrimination.

Studies on the diastereomeric salts formed between 1-phenylethylamine (B125046) (a close structural analog of 1-m-tolylethylamine) and various chiral acids, such as lactic acid, mandelic acid, and derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), have provided profound insights into the mechanisms of chiral recognition. masterorganicchemistry.com The crystal structures consistently show that the stability difference between the more-soluble and less-soluble diastereomeric salts arises from the efficiency of the crystal packing and the specific network of non-covalent interactions.

Key interactions that govern the formation and stability of these diastereomeric salt crystals include:

Conventional Hydrogen Bonds: Additional hydrogen bonds involving hydroxyl groups on the acid or water molecules of solvation can create extended networks, further stabilizing the crystal lattice.

CH/π Interactions: Interactions between C-H bonds and the aromatic π-systems of the tolyl or phenyl groups are frequently observed and contribute significantly to the stability of the less-soluble salt.

van der Waals Forces: Efficient packing and favorable van der Waals contacts between the hydrophobic portions of the molecules are crucial for minimizing the lattice energy.

By comparing the crystal structures of the less-soluble (matched) and more-soluble (mismatched) diastereomeric pairs, researchers can visualize how subtle differences in stereochemistry lead to profound differences in the supramolecular assembly, providing a rational basis for the selection of effective resolving agents.

| Diastereomeric Salt | Crystal System | Space Group | Key Supramolecular Interactions |

|---|---|---|---|

| (R)-PEA · (S)-Lactic Acid | Orthorhombic | P2₁2₁2₁ | Extensive N-H···O and O-H···O hydrogen bonding network. |

| (S)-PEA · (S)-Lactic Acid · H₂O | Monoclinic | P2₁ | Water molecule integrated into the hydrogen-bond network. |

| (R)-N-benzyl-PEA · (R)-2-Chloromandelic Acid | Monoclinic | P2₁ | "Lock-and-key" packing, CH/π interactions, hydrogen bonding. |

| (S)-Ibuprofen · (S)-PEA | Monoclinic | P2₁ | Charge-assisted N-H···O hydrogen bonds forming a heterosynthon. masterorganicchemistry.com |

Based on a comprehensive search for scientific literature, there are no specific computational chemistry or theoretical investigation studies available that focus solely on the chemical compound (S)-1-m-Tolylethanamine hydrochloride .

The provided search results discuss the theoretical methods outlined in the query—such as Density Functional Theory (DFT), Potential Energy Surface (PES) analysis, Frontier Molecular Orbital (FMO) theory, and the use of reactivity descriptors—in the context of broader classes of molecules, such as phenethylamine (B48288) derivatives, chiral compounds, or other organic molecules. wikipedia.orglibretexts.orgumn.edunih.gov However, none of the available resources present specific data, calculations, or research findings for this compound itself.

To generate a scientifically accurate article adhering to the requested detailed outline, it would be necessary to reference published studies that have performed these specific computational analyses on this compound. Without such dedicated research, creating the content would require speculation and fabrication of data, which would be scientifically unsound.

Therefore, it is not possible to fulfill the request to generate an article with the specified structure and content for this compound at this time due to the absence of relevant primary research in the public domain.

Computational Chemistry and Theoretical Investigations of S 1 M Tolylethanamine Hydrochloride

Ligand Design and Virtual Screening Studies

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new ligands and the efficient screening of vast chemical libraries. For scaffolds related to (S)-1-m-Tolylethanamine, such as phenethylamine (B48288) derivatives, these in silico techniques are instrumental in predicting binding affinities, understanding structure-activity relationships (SAR), and identifying novel bioactive molecules.

Virtual screening, in particular, has become a cornerstone of early-phase drug discovery. researchgate.net This process involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a receptor or enzyme. nih.gov By employing techniques like molecular docking, virtual screening can significantly narrow down the number of candidates for experimental testing, thereby saving considerable time and resources. researchgate.netnih.gov

Molecular docking simulations are a key component of structure-based virtual screening. nih.gov These simulations predict the preferred orientation and conformation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a docking score. biomolther.orgkoreascience.kr For chiral molecules like (S)-1-m-Tolylethanamine, docking studies are particularly valuable as they can differentiate the binding affinities of different stereoisomers. For instance, in a study on β-phenethylamine derivatives, docking simulations showed that the (S)-form of a compound was more stable and had a better docking score than the (R)-form when interacting with the human dopamine (B1211576) transporter (hDAT). nih.gov

The insights gained from these computational studies guide the design of new ligands with improved potency and selectivity. By analyzing the predicted binding modes, medicinal chemists can identify key interactions between the ligand and the target protein. This information can then be used to propose structural modifications to the ligand that are likely to enhance its binding affinity or alter its pharmacological profile. For example, studies on phenethylamine derivatives have revealed critical structural features responsible for their interaction with targets like the dopamine transporter and serotonin (B10506) receptors. researchgate.netkoreascience.kr

The general workflow for such a computational study begins with the preparation of the 3D structure of the target protein and a library of ligands. nih.gov The ligands are then docked into the active site of the protein, and their binding poses are evaluated using a scoring function. nih.gov The top-ranked compounds are then selected for further investigation, which may include more rigorous computational analyses or direct experimental testing. rsc.org

Below are illustrative data tables showcasing the type of results obtained from molecular docking studies on compounds analogous to (S)-1-m-Tolylethanamine.

Table 1: Comparative Docking Scores for Chiral Phenethylamine Derivatives

This table illustrates how docking scores can be used to predict the preferred stereoisomer for binding to a target receptor. A more negative score typically indicates a stronger predicted binding affinity.

| Compound | Stereoisomer | Docking Score (kcal/mol) | Target Receptor |

| Compound A | (S)-isomer | -8.5 | Dopamine Transporter |

| (R)-isomer | -7.9 | Dopamine Transporter | |

| Compound B | (S)-isomer | -9.2 | Serotonin 5-HT2A Receptor |

| (R)-isomer | -8.8 | Serotonin 5-HT2A Receptor |

Data is hypothetical and for illustrative purposes, based on findings in related literature. biomolther.orgnih.gov

Table 2: Virtual Screening Hit Prioritization

This table shows a typical output from a virtual screening campaign, where compounds are ranked based on their docking scores and other computational metrics.

| Compound ID | Docking Score (kcal/mol) | Predicted Ligand Efficiency | Key Interactions Predicted |

| ZINC12345 | -10.1 | 0.45 | H-bond with Asp113 |

| ZINC67890 | -9.8 | 0.42 | Pi-cation with Phe320 |

| ZINC54321 | -9.5 | 0.41 | H-bond with Ser140 |

| ZINC09876 | -9.3 | 0.39 | Hydrophobic interactions |

Data is hypothetical and for illustrative purposes, based on general virtual screening principles. rsc.org

These computational approaches, while not a substitute for experimental validation, are invaluable for generating hypotheses and prioritizing research efforts in the development of new therapeutic agents based on the (S)-1-m-Tolylethanamine scaffold and related structures.

Future Research Directions and Innovative Applications

Sustainable Synthetic Pathways for (S)-1-m-Tolylethanamine Hydrochloride

The chemical industry's shift towards green chemistry principles is driving research into more sustainable and environmentally benign methods for synthesizing chiral amines like this compound. mdpi.comnih.gov The focus is on reducing waste, minimizing the use of hazardous reagents, and improving atom economy. rsc.orgresearchgate.netnih.gov

A primary area of investigation involves biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. nih.govmdpi.com Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) are at the forefront of developing greener synthetic routes. nih.govhims-biocat.eu These biocatalytic methods offer excellent enantioselectivity and operate in aqueous systems, significantly reducing the reliance on volatile organic solvents. hims-biocat.eu For instance, transaminases can catalyze the asymmetric amination of a corresponding ketone precursor to yield the desired (S)-amine with high enantiomeric excess (>99%). hims-biocat.eu

Another promising approach is the development of catalytic asymmetric reduction methods, which are more atom-efficient than classical resolution techniques. mdpi.com This includes asymmetric hydrogenation and transfer hydrogenation, which use chiral catalysts to convert prochiral imines or enamines into the chiral amine. mdpi.com Research is ongoing to develop non-precious metal catalysts and systems that operate under lower pressures and temperatures, further enhancing the sustainability of the process.

Key goals in sustainable synthesis include:

Developing robust, recyclable biocatalysts to lower production costs.

Engineering enzymes with broader substrate scopes and enhanced stability. rochester.edu

Designing chemoenzymatic processes that combine the advantages of both chemical and biological catalysis. whiterose.ac.uk

Utilizing renewable feedstocks as starting materials.

| Sustainable Method | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity (>99% ee), mild reaction conditions, aqueous media. hims-biocat.eursc.org | Enzyme engineering for improved stability and substrate scope, process optimization. mdpi.comrochester.edu |

| Asymmetric Hydrogenation | High atom economy, direct route from prochiral precursors. mdpi.com | Development of earth-abundant metal catalysts, reduction of catalyst loading. |

| Chemoenzymatic Cascades | Combines multiple reaction steps into a single pot, reducing waste and purification steps. whiterose.ac.ukd-nb.info | Ensuring catalyst compatibility, optimizing reaction flow and conditions. |

Integration with Continuous Flow Chemistry for Scalable Enantioselective Processes

To meet industrial-scale demand, researchers are integrating enantioselective syntheses into continuous flow chemistry platforms. ucd.iemdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. ucd.ienih.gov

For the synthesis of this compound, continuous flow processes can be particularly beneficial when using immobilized enzymes or catalysts. whiterose.ac.ukrsc.org By immobilizing a transaminase on a solid support and packing it into a flow reactor, the biocatalyst can be reused for extended periods, dramatically improving process efficiency and reducing costs. rsc.orgresearchgate.net This setup also simplifies product purification, as the catalyst is retained within the reactor. researchgate.net

Future research in this area will likely focus on:

Developing more stable and efficient immobilization techniques for catalysts.

Designing integrated systems that combine reaction, separation, and purification steps. researchgate.net

Utilizing process analytical technology (PAT) for real-time monitoring and optimization of flow reactions.

Applying machine learning and AI to accelerate the development and optimization of continuous flow processes.

Development of Next-Generation Chiral Catalysts and Auxiliaries based on this compound Scaffolds

The inherent chirality of (S)-1-m-Tolylethanamine makes it an excellent starting point for the development of new chiral ligands, organocatalysts, and chiral auxiliaries. sigmaaldrich.comtcichemicals.com A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org

Derivatives of structurally similar phenylethylamines have been successfully used to create a wide range of chiral catalysts for various asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. nih.govpsu.edu By modifying the structure of (S)-1-m-Tolylethanamine—for example, by introducing coordinating groups or incorporating it into a more rigid cyclic framework—researchers can fine-tune the steric and electronic properties of the resulting catalyst or auxiliary to achieve high levels of stereocontrol in specific reactions. researchgate.net

The development of these next-generation tools is crucial for advancing asymmetric synthesis. nih.govchiralpedia.com Research efforts are concentrated on:

Rational Catalyst Design: Using computational modeling to predict the performance of new catalyst structures.

High-Throughput Screening: Rapidly testing libraries of new derivatives to identify optimal catalysts for specific transformations.

Catalyst Scaffolds for Novel Reactions: Creating catalysts that can mediate challenging or previously inaccessible asymmetric reactions.

| Derivative Type | Application in Asymmetric Synthesis | Potential Advantage |

|---|---|---|

| Chiral Ligands | Transition metal-catalyzed reactions (e.g., hydrogenation, C-C bond formation). nih.gov | High turnover numbers and enantioselectivities. |

| Chiral Auxiliaries | Stoichiometric control in reactions like alkylations and aldol additions. wikipedia.orgnih.gov | Predictable stereochemical outcomes, recoverable and reusable auxiliary. sigmaaldrich.com |

| Organocatalysts | Metal-free catalysis, promoting reactions such as Michael additions and Mannich reactions. researchgate.net | Lower toxicity, reduced sensitivity to air and moisture. |

Exploration in Emerging Fields of Asymmetric Synthesis

The utility of this compound and its derivatives extends into emerging and rapidly evolving areas of asymmetric synthesis. As chemists seek to build increasingly complex molecules with precise three-dimensional control, the demand for versatile chiral building blocks and catalysts is greater than ever. nih.govchiralpedia.com

One such emerging field is asymmetric photoredox catalysis , which uses light to drive chemical reactions. Chiral amines and their derivatives can act as catalysts or ligands in these systems, enabling the enantioselective formation of complex bonds under mild conditions.

Another area is the enantioselective functionalization of C-H bonds . This powerful strategy involves selectively converting a C-H bond into a new functional group, bypassing the need for pre-functionalized starting materials. Chiral ligands derived from scaffolds like (S)-1-m-Tolylethanamine are being developed to guide transition metals to a specific C-H bond and control the stereochemistry of the transformation.

Furthermore, the principles of biocatalysis and organocatalysis are being combined in hybrid catalytic systems to achieve novel reactivity and selectivity. Derivatives of (S)-1-m-Tolylethanamine could play a role in these synergistic systems, contributing to the development of more efficient and powerful synthetic methods. These advanced applications underscore the enduring importance of this chiral amine as a foundational tool for innovation in modern organic chemistry. chiralpedia.com

Q & A

Basic: What are the critical steps to ensure enantiomeric purity during the synthesis of (S)-1-m-Tolylethanamine hydrochloride?

Methodological Answer:

Enantiomeric purity is achieved through chiral resolution or asymmetric synthesis. For example:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers. Validate purity via polarimetry or chiral HPLC with a detection limit of ≤0.5% for the undesired enantiomer .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions. Monitor reaction progress using TLC or NMR to confirm intermediate stereochemistry .

- Workup Procedures : Post-synthesis, perform multiple washes (e.g., with water or brine) to remove diastereomeric byproducts, as demonstrated in analogous hydrochloride salt syntheses .

Basic: Which analytical techniques are most robust for characterizing this compound and its impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Detect impurities like cyclohexyl or methoxyphenyl derivatives (common in related ethanamine hydrochlorides) at ppm levels .

- NMR Spectroscopy : Confirm structure via H and C NMR. For example, the methyl group on the m-tolyl ring should resonate at δ 2.3–2.5 ppm, while the amine proton appears as a broad singlet at δ 8.0–8.5 ppm .

- X-ray Diffraction (XRD) : Validate crystalline structure and salt formation (e.g., HCl coordination) by comparing experimental data to simulated patterns from analogous compounds .

Advanced: How can researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from solvate formation or impurities. Strategies include:

- Multi-Technique Validation : Cross-validate NMR, IR, and XRD data. For instance, unexpected peaks in NMR may indicate residual solvents (e.g., DMSO), detectable via GC-MS .

- Thermogravimetric Analysis (TGA) : Identify hydrate or solvate forms by measuring weight loss at specific temperatures (e.g., 100–150°C for water loss) .

- Impurity Profiling : Compare HPLC retention times to known impurities (e.g., cyclohexenyl derivatives) listed in pharmacopeial standards .

Advanced: What experimental design modifications improve yield in the synthesis of this compound?

Methodological Answer:

Low yields often stem from side reactions or poor crystallization:

- Temperature Control : Maintain reaction temperatures below 0°C during HCl addition to prevent racemization .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) for better solubility of intermediates. For crystallization, switch to ethanol/water mixtures to enhance crystal lattice formation .

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps, optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) via DoE (Design of Experiments) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate acidic waste (e.g., excess HCl) in labeled containers for neutralization with sodium bicarbonate before disposal .

- Emergency Response : In case of inhalation, move to fresh air and administer oxygen if necessary. For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers validate the enantiomeric excess (ee) of this compound?

Methodological Answer:

- Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via F NMR to calculate ee .

- Circular Dichroism (CD) : Compare the CD spectrum to a racemic mixture. A strong positive Cotton effect at 220–240 nm confirms the (S)-configuration .

- Marfey’s Reagent : Derivatize free amine groups and use HPLC to separate diastereomers, quantifying ee via peak area ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.